![molecular formula C10H11F2N B121621 3-[(2,4-Difluorophenyl)methyl]azetidine CAS No. 937625-45-1](/img/structure/B121621.png)

3-[(2,4-Difluorophenyl)methyl]azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

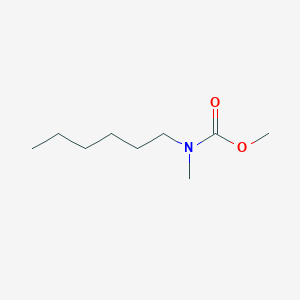

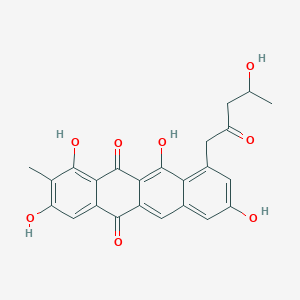

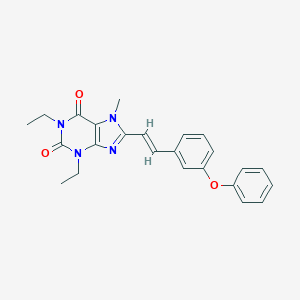

“3-[(2,4-Difluorophenyl)methyl]azetidine” is a chemical compound with the molecular formula C10H11F2N . It is often found in the form of a hydrochloride salt . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The molecular structure of “3-[(2,4-Difluorophenyl)methyl]azetidine” consists of an azetidine ring, which is a three-membered nitrogen-containing ring, attached to a 2,4-difluorophenyl group . The presence of fluorine atoms on the phenyl ring can influence the electronic properties of the molecule .

Physical And Chemical Properties Analysis

“3-[(2,4-Difluorophenyl)methyl]azetidine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 219.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results .

Scientific Research Applications

Proteomics Research

3-(2,4-difluorobenzyl)azetidine: is utilized in proteomics research due to its biochemical properties. It serves as a molecular tool for probing protein structure and function, aiding in the identification of protein-protein interactions and the elucidation of signaling pathways .

Polymer Chemistry

This compound is a key monomer in the polymerization process, particularly in the formation of polyamines through anionic and cationic ring-opening polymerization. The resulting polymers have applications in areas such as antibacterial coatings, CO2 adsorption, and non-viral gene transfection .

Mechanism of Action

properties

IUPAC Name |

3-[(2,4-difluorophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROGWOXHPFKLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588377 |

Source

|

| Record name | 3-[(2,4-Difluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Difluorophenyl)methyl]azetidine | |

CAS RN |

937625-45-1 |

Source

|

| Record name | 3-[(2,4-Difluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)